molecular formula C6H7ClF3N3 B15209666 5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Cat. No.: B15209666
M. Wt: 213.59 g/mol
InChI Key: UMPPUNAWPVEADV-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a halogenated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position, an ethyl (-CH₂CH₃) substituent at the 1-position, and a chlorine atom at the 5-position. The pyrazole core and its substituents confer unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the electron-withdrawing -CF₃ group . Such compounds are pivotal intermediates in medicinal chemistry, particularly for developing antimicrobial and enzyme-targeting agents .

Properties

Molecular Formula

C6H7ClF3N3

Molecular Weight

213.59 g/mol

IUPAC Name

5-chloro-1-ethyl-3-(trifluoromethyl)pyrazol-4-amine

InChI

InChI=1S/C6H7ClF3N3/c1-2-13-5(7)3(11)4(12-13)6(8,9)10/h2,11H2,1H3

InChI Key

UMPPUNAWPVEADV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C(F)(F)F)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine are contextualized below against related pyrazole derivatives. Key differences in substituents, synthesis, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Yield/Synthesis Notes Reference
This compound C₆H₈ClF₃N₃ 1-Ethyl, 3-CF₃, 5-Cl High lipophilicity; potential enzyme inhibitor Not explicitly reported Inferred
3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine C₅H₅ClF₃N₃ 1-Methyl, 3-CF₃, 5-Cl Antimicrobial hybrids (e.g., 1,2,3-triazole conjugates) Synthesized via nitro reduction
5-Methyl-1-[3-(trifluoromethoxy)benzyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine C₁₄H₁₂F₆N₃O 1-Benzyl (3-CF₃O-), 3-CF₃, 5-Me GLUT1 inhibitor (IC₅₀ = 370 nM) 77% yield; HATU-mediated coupling
1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine C₁₁H₈F₆N₃ 1-Benzyl (2,4-diCF₃-), 4-NH₂ Intermediate for Ceapin-A7 (unfolded protein response modulator) Hydrogenation of nitro precursor
3-Methyl-N-octyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine C₁₉H₂₇F₃N₃ 1-Phenyl, 3-Me, 5-CF₃, 4-N-octyl Enhanced solubility for agrochemical applications 75% yield; Pd-catalyzed coupling

Key Observations

Substituent Effects on Bioactivity

  • The ethyl group at the 1-position in the target compound may confer better metabolic stability compared to smaller alkyl groups (e.g., methyl in ). Larger substituents like benzyl (e.g., ) enhance target binding but reduce solubility.
  • The trifluoromethyl group at the 3-position is a consistent feature across analogs, contributing to electron-deficient aromatic systems that resist oxidative degradation .

Synthetic Efficiency Palladium-catalyzed cross-coupling (e.g., ) and HATU-mediated amidation (e.g., ) achieve moderate-to-high yields (33–96%).

Applications

  • Antimicrobial Activity : Pyrazole-1,2,3-triazole hybrids derived from 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine exhibit antimycobacterial activity with low cytotoxicity .
  • Enzyme Inhibition : Benzyl-substituted analogs (e.g., ) demonstrate potent inhibition of GLUT1, a glucose transporter implicated in cancer metabolism.

Table 2: Physicochemical Data

Compound Name Molecular Weight (g/mol) NMR Data Highlights LC-MS (m/z) Reference
5-Methyl-1-[3-(trifluoromethoxy)benzyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine 370.0 δ 2.65 (s, 3H, Me), 5.61 (s, 2H, CH₂) 370.0 [M+H]⁺
3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine 199.56 Not reported Not reported
1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole 355.2 δ 4.03 (s, 2H, CH₂), 7.72 ppm (d, J = 8.1 Hz) 324.2 [M+H]⁺ (post-reduction)

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